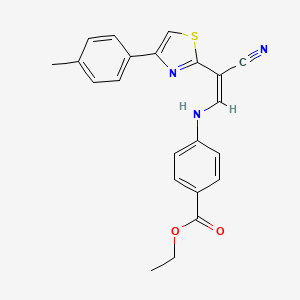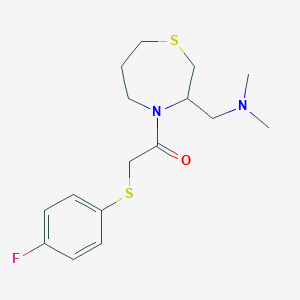
1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid, also known as ATPCA, is a pyrazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of 1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid involves its ability to inhibit various enzymes and signaling pathways. In cancer research, 1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid inhibits the activity of enzymes such as AKT and mTOR, which are involved in cell proliferation and survival. It also inhibits the NF-κB signaling pathway, which is involved in inflammation and cancer progression. In inflammation research, 1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid inhibits the activity of enzymes such as COX-2 and iNOS, which are involved in the production of inflammatory cytokines and chemokines. In neurological disorder research, 1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid inhibits the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and physiological effects:
1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been shown to have various biochemical and physiological effects. In cancer research, 1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid induces apoptosis and inhibits cell proliferation, leading to the inhibition of tumor growth. It also enhances the efficacy of chemotherapy drugs by sensitizing cancer cells to them. In inflammation research, 1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid reduces the production of inflammatory cytokines and chemokines, leading to the reduction of inflammation. In neurological disorder research, 1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid improves cognitive function and reduces neuroinflammation, leading to the improvement of neurological symptoms.
Advantages and Limitations for Lab Experiments
1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. It is also stable and can be stored for long periods of time. However, 1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has some limitations for lab experiments. Its solubility in aqueous solutions is limited, which can make it difficult to use in certain assays. It also has low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for research on 1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid. In cancer research, further studies are needed to determine the optimal dose and schedule of 1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid in combination with chemotherapy drugs. In inflammation research, further studies are needed to determine the efficacy of 1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid in animal models of inflammatory diseases. In neurological disorder research, further studies are needed to determine the efficacy of 1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid in animal models of neurodegenerative diseases. Additionally, further studies are needed to improve the bioavailability of 1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid and to develop analogs with improved pharmacological properties.
Synthesis Methods
The synthesis of 1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid involves the reaction of 2-aminobenzylamine with 3-(trifluoromethyl)pyrazole-4-carboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in a suitable solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) at room temperature for several hours. The resulting product is then purified using column chromatography or recrystallization to obtain pure 1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid.
Scientific Research Applications
1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has shown promising results in various scientific research applications. In cancer research, 1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to enhance the efficacy of chemotherapy drugs by sensitizing cancer cells to them. In inflammation research, 1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been shown to reduce the production of inflammatory cytokines and chemokines, thereby reducing inflammation. In neurological disorder research, 1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been shown to improve cognitive function and reduce neuroinflammation.
properties
IUPAC Name |
1-(2-aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2/c12-11(13,14)9-6(10(18)19)5-17(16-9)8-4-2-1-3-7(8)15/h1-5H,15H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWMDIMXPNHVTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N2C=C(C(=N2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-aminophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(3-{[(2-ethoxyphenyl)amino]sulfonyl}-4-methylphenyl)-3-methylisoxazol-5-yl]acetamide](/img/structure/B2693148.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2693150.png)
![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}thiophene-3-carboxamide](/img/structure/B2693151.png)
![3-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]-1H-benzimidazol-2-one;hydrochloride](/img/structure/B2693154.png)
![methyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate](/img/structure/B2693157.png)
![6-Cyclopropyl-5-fluoro-N-[(2-methoxypyridin-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2693160.png)
![4-(4-methoxyphenylsulfonamido)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2693161.png)


![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2693165.png)
![4-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one](/img/structure/B2693167.png)

![N-(4-isopropylphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2693169.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2693170.png)